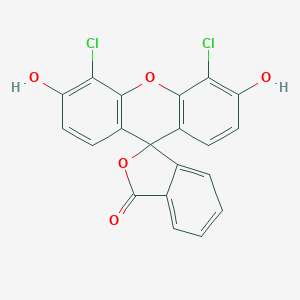

4',5'-Dichlorofluorescein

描述

Contextual Significance of Fluorescein (B123965) Derivatives in Chemical and Biological Sciences

Fluorescein and its derivatives represent a cornerstone class of fluorescent dyes, or fluorophores, that have been instrumental in advancing various fields of chemical and biological sciences since the initial synthesis of fluorescein in 1871. researchgate.net These xanthene dyes are renowned for their exceptional photophysical properties, including high molar absorptivity, excellent fluorescence quantum yields, and good water solubility. thermofisher.com Their utility is vast, ranging from their use as fluorescent tracers in microscopy and dye lasers to applications in forensics for detecting latent blood stains. wikipedia.org

In the realm of cellular biology, fluorescein derivatives are frequently employed to label and track cells in techniques like fluorescence microscopy and flow cytometry. wikipedia.org The ability to conjugate these dyes to biologically active molecules, such as antibodies and proteins, allows researchers to target and visualize specific structures and processes within living cells. wikipedia.orgiscientific.org This covalent labeling is often achieved through amine-reactive derivatives like fluorescein isothiocyanate (FITC). wikipedia.org

Furthermore, the fluorescence of many fluorescein derivatives is sensitive to the local environment, such as pH, which enables the monitoring of physiological conditions within cells and organelles. researchgate.net The development of a wide array of fluorescein derivatives has been driven by the need to fine-tune their spectral properties, photostability, and sensitivity to specific analytes, thereby expanding their applications in biological imaging and sensing. iscientific.orgmdpi.com The modification of the basic fluorescein structure, for instance by halogenation, can alter properties like pKa, making the resulting probes suitable for a wider range of biological pH conditions. mdpi.com

Rationale for Focused Academic Inquiry on 4',5'-Dichlorofluorescein

The focused academic interest in this compound, a specific halogenated derivative of fluorescein, stems from its unique chemical and photophysical properties that distinguish it from the parent molecule and other isomers. This compound, an orange powder, is soluble in ethanol (B145695) and dilute alkali, where it exhibits a characteristic greenish-yellow fluorescence. mfa.org Its insolubility in water and dilute acids, however, contrasts with the properties of fluorescein itself. mfa.org

A key area of research for this compound is its application as a specialized fluorescent indicator. It has been notably used to detect the presence of oils and fats, where its fluorescence color is dependent on the lipid environment, appearing pink in saturated lipids and bright yellow in unsaturated lipids. mfa.org This specific reactivity makes it a valuable tool in certain analytical contexts, such as in the analysis of paint cross-sections in conservation science. mfa.org

The pH-dependent fluorescence of this compound is another critical characteristic driving its investigation. Its fluorescence changes distinctly with pH, being colorless below pH 4.0 and exhibiting green fluorescence above pH 5.0. mfa.org This sharp transition over a specific acidic pH range offers advantages for its use as a pH indicator in relevant chemical systems.

Moreover, the substitution pattern of the chlorine atoms on the xanthene core at the 4' and 5' positions confers specific reactivity. Research has shown that the 4',5'-positions of dichlorofluorescein derivatives are susceptible to selective mercuration, a reaction that enables the chromogenic and fluorogenic signaling of mercury ions (Hg²⁺) in aqueous environments. This makes such derivatives promising candidates for the development of chemodosimeters for heavy metal detection.

The unique combination of its solubility profile, specific indicator properties for lipids, distinct pH sensitivity, and potential for selective metal ion sensing provides a strong rationale for the continued academic inquiry into this compound, setting it apart from other fluorescein derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₀Cl₂O₅ | nih.gov |

| Molecular Weight | 401.20 g/mol | nih.gov |

| Appearance | Orange powder | mfa.org |

| Solubility | Soluble in ethanol and dilute alkali; Slightly soluble in glycols and glycerol; Insoluble in water, dilute acids, oils, fats, and waxes. | mfa.org |

| CAS Number | 2320-96-9 | mfa.orgnih.gov |

Table 2: Spectroscopic and Indicator Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 513 nm | mfa.org |

| Maximum Emission Wavelength (λem) | 532 nm | mfa.org |

| pH Indicator Range | Colorless below pH 4.0; Green fluorescent above pH 5.0. | mfa.org |

| Fluorescence in Lipids | Fluoresces pink in saturated lipids and bright yellow in unsaturated lipids. | mfa.org |

Structure

3D Structure

属性

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHLYHWMNUCWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062327 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320-96-9 | |

| Record name | Dichlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2320-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5'-Dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'-DICHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54YMI55VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 ,5 Dichlorofluorescein

Historical and Modern Synthetic Pathways for Fluorescein (B123965) Core Structures

The foundational framework of 4',5'-dichlorofluorescein is the fluorescein molecule itself. The initial synthesis of this parent compound dates back to 1871 by Adolf von Baeyer. acs.orgfluorofinder.comwikimedia.org This historical method involves the condensation of phthalic anhydride (B1165640) with two equivalents of resorcinol (B1680541). wordpress.comicm.edu.pl

Key Historical Synthesis:

Reactants: Phthalic anhydride and resorcinol. wikimedia.org

Catalyst: Historically, zinc chloride (ZnCl₂) was used to facilitate the Friedel-Crafts acylation reaction. wikimedia.orgtaylorandfrancis.com

Conditions: The reaction was typically carried out by heating the mixture. fluorofinder.comicm.edu.pl The resulting product, a reddish-orange powder, exhibits the characteristic intense green fluorescence in alkaline solutions. acs.orgnih.gov

While the von Baeyer method established the fundamental route, modern organic synthesis has introduced refinements to improve yield and reaction conditions.

Modern Synthetic Approaches:

Catalysts: Strong acids like methanesulfonic acid are now commonly employed as both a catalyst and a solvent, often leading to higher yields under milder conditions compared to the high-temperature, solid-state reactions with zinc chloride. iscientific.orgiscientific.orgwikipedia.org

Microwave-Assisted Synthesis: In some laboratory settings, microwave irradiation has been used to synthesize the fluorescein core, significantly reducing reaction times. icm.edu.pl

These methods provide the essential xanthene scaffold upon which further functionalization, such as chlorination, can be performed.

Halogenation Strategies for the Introduction of Chlorine Atoms at the 4' and 5' Positions

The introduction of chlorine atoms onto the fluorescein backbone, specifically at the 4' and 5' positions of the xanthene ring, is a critical step in producing this compound. This modification alters the electronic properties of the dye, affecting its spectral characteristics and pKa. nih.gov Strategies for this halogenation generally follow two main paths: direct chlorination of the pre-formed fluorescein core or synthesis from chlorinated precursors.

A notable method for direct halogenation involves a solid-phase reaction. In this process, fluorescein is reacted with an alkali metal halide, such as sodium chloride (NaCl), in the presence of an oxidizing agent. google.com

| Reagent | Role |

| Fluorescein | Starting scaffold |

| Alkali Metal Halide (e.g., NaCl) | Chlorine source |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Oxidizing agent |

| Heat (170-250°C) | Reaction condition |

Table 1: Reagents for Solid-Phase Halogenation of Fluorescein. google.com

Alternatively, a more regiocontrolled approach involves building the fluorescein molecule from chlorinated starting materials. This method synthesizes the target molecule by reacting chlorinated resorcinols with a suitable phthalic anhydride derivative, thereby ensuring the precise placement of the chlorine atoms. nih.gov

Regioselectivity and Yield Optimization in Synthesis

Achieving regioselectivity—the specific placement of chlorine atoms at the 4' and 5' positions—is a significant challenge in the direct halogenation of fluorescein. The electron-rich nature of the xanthene core makes multiple positions susceptible to electrophilic attack.

To circumvent this, the synthesis from pre-functionalized building blocks offers superior control. By using a 4-chlororesorcinol, the positions of chlorination are predetermined before the fluorescein core is even formed, leading to a specific regioisomer. nih.gov

Analogous reactions, such as sulfonation, demonstrate the inherent reactivity patterns of the fluorescein core. Direct sulfonation with concentrated sulfuric acid at elevated temperatures has been shown to selectively substitute at the 4'-position, while using oleum (B3057394) can lead to di-substitution at the 4' and 5' positions. iscientific.org This suggests that the reaction conditions play a crucial role in directing the substitution pattern on the fluorescein molecule.

Role of Catalysts and Reaction Conditions in Dichlorofluorescein Formation

The choice of catalysts and reaction conditions is pivotal in the synthesis of this compound.

In the direct halogenation approach, the conditions are harsh. The reaction is typically performed in the solid phase at high temperatures, ranging from 170°C to 250°C. google.com In this context, Oxone® acts as a strong oxidizing agent, which is necessary to generate the electrophilic halogenating species from the alkali metal halide. No traditional catalyst is employed; instead, thermal energy drives the reaction. google.com

For syntheses utilizing chlorinated precursors , the reaction conditions are those of a standard Friedel-Crafts condensation. wikimedia.orgtaylorandfrancis.com

Catalysts: A Lewis acid, such as zinc chloride, or a strong Brønsted acid like methanesulfonic acid is required to catalyze the acylation of the chlorinated resorcinol with phthalic anhydride. iscientific.orgiscientific.orgwikipedia.org

Temperature: These reactions can be run at lower temperatures than the direct solid-phase halogenation, particularly when methanesulfonic acid is used as both catalyst and solvent. iscientific.org

Advanced Purification and Analytical Verification Techniques for Synthesized this compound

Following the synthesis, a multi-step process of purification and analytical verification is essential to isolate and confirm the identity and purity of this compound, especially when synthesis routes yield isomeric mixtures.

Purification Techniques:

Chromatography: Column chromatography over silica (B1680970) gel is a primary method for separating halogenated fluorescein derivatives from the reaction mixture and from each other. nih.govgoogle.com For analytical purposes and quality control, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also employed. vwr.comnih.gov

Recrystallization: This technique can be used to purify the crude product, often using a solvent system like methanol (B129727) or an ethanol-water mixture. icm.edu.plchemicalbook.com

Extraction: Liquid-liquid extraction is commonly used during the workup phase to separate the organic product from aqueous solutions and salts. wordpress.comacs.org

Analytical Verification: A suite of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to determine the molecular weight of the compound, confirming the addition of two chlorine atoms. google.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl of the lactone and the hydroxyl groups. rsc.orgsemanticscholar.org

These combined techniques ensure that the final product is the correct isomer and meets the required purity standards for its intended applications.

Advanced Spectroscopic Characterization and Photophysical Mechanisms of 4 ,5 Dichlorofluorescein

Quantitative Analysis of Absorption and Emission Spectra

The absorption and emission characteristics of dichlorofluorescein are fundamental to its function as a fluorescent probe. These properties are quantified by determining the wavelengths of maximum excitation and emission, as well as the efficiency of the fluorescence process through quantum yield and molar extinction coefficient measurements.

The excitation (absorption) and emission maxima of dichlorofluorescein derivatives are sensitive to their molecular structure and the surrounding environment, such as solvent and pH. For 2',7'-dichlorofluorescein (B58168) (DCF), the oxidized, fluorescent form, the absorption maximum is typically observed around 502-503 nm. acs.orgphotochemcad.com The corresponding fluorescence emission maximum is generally found at approximately 523 nm. acs.org

A derivative of 4',5'-dichlorofluorescein, known as JOE (4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein), exhibits a noticeable shift in its spectral properties, with an excitation maximum at 520 nm and an emission maximum at 545 nm. researchgate.net Another derivative, 5-(and 6)-carboxy-2',7'-dichlorofluorescein, has reported excitation and emission maxima of approximately 504 nm and 525 nm, respectively, at pH 9.0. lumiprobe.com These values highlight the influence of substituent groups on the electronic structure and energy levels of the fluorophore.

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 2',7'-dichlorofluorescein, a quantum yield of 0.58 has been reported in a 30% tris-buffered DMSO solution. photochemcad.com The oxidized product of its precursor, H2DCFDA, which is 2',7'-dichlorofluorescein, is noted to have a high fluorescence quantum yield of 0.76. lumiprobe.com Another report cites a high quantum yield of 0.96 in PBS. acs.org

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A higher value indicates greater light absorption. For 2',7'-dichlorofluorescein, the molar extinction coefficient in phosphate-buffered saline (PBS) is approximately 75,000 M⁻¹cm⁻¹ at its absorption maximum of 502 nm. photochemcad.com This high value is characteristic of xanthene dyes and contributes to their brightness as fluorescent labels.

Mechanistic Studies of Fluorescence Modulation

The fluorescence intensity of dichlorofluorescein is not static; it can be modulated by various internal and external factors. Understanding these mechanisms is crucial for the design of responsive fluorescent probes.

Photo-induced electron transfer (PET) is a primary mechanism for modulating the fluorescence of many fluorophores, including dichlorofluorescein derivatives. In this process, an electron is transferred from a nearby electron-donating group to the excited state of the fluorophore. This transfer provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence.

This mechanism is often engineered into fluorescent sensors. For example, in the absence of a target analyte like a metal ion, a PET process from a linked donor group keeps the fluorescence "off". nih.gov Upon binding of the analyte, the electron-donating ability of the donor group is diminished, which inhibits the PET process and "turns on" the fluorescence. nih.gov In certain dichlorofluorescein derivatives, nitrogen atoms can act as the electron donors, cooperatively suppressing the fluorescence of the xanthene core through a PET mechanism. photochemcad.com The efficiency of PET is highly dependent on the distance and orientation between the donor and the acceptor (the fluorophore), making it a sensitive reporter of conformational changes.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to a change in solvent polarity. The spectral properties of fluorescent dyes like dichlorofluorescein are sensitive to the microenvironment due to interactions between the dye molecule and solvent molecules. wikipedia.orgresearchgate.net

These spectral shifts arise from differential solvation of the ground and excited electronic states of the fluorophore. Polar solvents, for instance, tend to stabilize the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The effect depends on factors like solvent polarity, hydrogen bonding capacity, and polarizability. nih.gov Studies on fluorescein (B123965) and its derivatives show that their behavior in different solvents can be complex, involving shifts in tautomeric equilibria in addition to direct solvatochromic effects. researchgate.netmdpi.com This sensitivity allows dichlorofluorescein to be used as a probe to characterize the properties of its local environment, such as the interior of micelles or biological membranes. researchgate.net

Protolytic Equilibria and pH-Dependent Spectroscopic Behavior

Like its parent compound fluorescein, this compound is an acid-base indicator whose spectroscopic properties are highly dependent on pH. wikipedia.org This dependence is due to the presence of ionizable functional groups—specifically, the phenolic hydroxyl group and the carboxylic acid group—which leads to a series of protolytic equilibria in aqueous solutions.

The dye can exist in several forms depending on the pH: a cationic form (H₃R⁺) at very low pH, a neutral form (H₂R), a monoanionic form (HR⁻), and a dianionic form (R²⁻) at progressively higher pH values. mdpi.com The neutral form itself exists in a tautomeric equilibrium between a fluorescent quinoid structure and a non-fluorescent, colorless lactone. mdpi.com

Experimental Determination and Theoretical Modeling of pKa Values

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state and, consequently, the spectral properties of pH-sensitive fluorophores like this compound. The determination of pKa values for fluorescein and its derivatives is typically achieved through experimental techniques such as spectrophotometric or spectrofluorometric titration. journals.co.zanih.gov These methods involve measuring the absorbance or fluorescence of the dye solution across a wide range of pH values. scirp.orgresearchgate.net By plotting the spectral data against pH, a titration curve is generated, from which the pKa can be calculated. journals.co.zaresearchgate.net For fluorescein, the ionization equilibrium between its different ionic forms leads to pH-dependent absorption and emission, with a commonly cited pKa of approximately 6.4. wikipedia.orgnih.gov

Electron-withdrawing substituents, such as the chlorine atoms in this compound, are known to lower the pKa of the fluorescein scaffold. thermofisher.com This results in a shift of the pH-sensitive range to more acidic conditions compared to the parent molecule. For instance, carboxy-2',7'-dichlorofluorescein is noted to have a lower pKa than fluorescein. thermofisher.com

Theoretical modeling provides a complementary approach to experimental determination for predicting pKa values. Computational methods, including those based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been employed to study fluorescein derivatives. mit.edusci-hub.se These theoretical investigations can establish protocols for pKa determination by calculating the Gibbs free energy of the acid dissociation reaction in both the gas phase and in aqueous solution using models like the Polarizable Continuum Model (PCM). sci-hub.se Such calculations for fluorescein have yielded theoretical pKa values in excellent agreement with experimental data. sci-hub.se

Table 1: Comparison of pKa Values for Fluorescein and its Derivatives

| Compound | Reported pKa | Effect of Substituent | Reference |

|---|---|---|---|

| Fluorescein | ~6.4 | N/A (Parent Molecule) | wikipedia.orgthermofisher.com |

| Oregon Green Dyes (Fluorinated Fluoresceins) | ~4.7 | Electron-withdrawing fluorine atoms lower the pKa | thermofisher.com |

| This compound | Lower than Fluorescein | Electron-withdrawing chlorine atoms lower the pKa | thermofisher.comthermofisher.com |

Impact of pH on Fluorescence Intensity and Spectral Shifts

The fluorescence of this compound is highly dependent on the pH of its environment. nih.govmfa.org This pH sensitivity arises from the equilibrium between different ionic forms of the molecule, each possessing distinct photophysical properties. nih.gov At a low pH, the molecule exists predominantly in a non-fluorescent or weakly fluorescent form. Specifically, below pH 4.0, dichlorofluorescein is essentially colorless and non-fluorescent. mfa.org As the pH increases, the molecule deprotonates to form its more fluorescent anionic species. nih.gov A green fluorescence becomes apparent above pH 5.0. mfa.org

The fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the commonly used probe 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), is particularly pH-dependent at values below 7. nih.gov Studies have shown that changes in pH, especially under conditions of acidosis, can significantly affect the absorption, fluorescence emission, and excitation spectra of DCF, which can complicate the interpretation of experimental data. nih.gov For fluorescein and its derivatives, the dianion, which is favored in basic conditions (pH > 8), is the most intensely fluorescent species. nih.govusda.gov Below the pKa, the formation of the mono-anionic and neutral forms leads to a dramatic decrease in fluorescence intensity when excited at the absorption maximum of the dianion. nih.gov

These pH-dependent spectral changes are fundamental to the use of dichlorofluorescein as a pH indicator in certain applications. However, in other assays, such as the measurement of reactive oxygen species, it is crucial to use a buffer system that maintains a stable pH, ideally above 8.4, to minimize analytical errors arising from pH-induced fluorescence fluctuations. usda.gov

Table 2: pH-Dependent Fluorescence Characteristics of Dichlorofluorescein

| pH Range | Observed Fluorescence | Predominant Molecular State | Reference |

|---|---|---|---|

| < 4.0 | Colorless / Non-fluorescent | Protonated (Neutral/Cationic) | mfa.org |

| > 5.0 | Green Fluorescence | Anionic | mfa.org |

| < 7.0 | Intensity is pH-dependent | Equilibrium of species | nih.gov |

| > 8.4 | Fluorescence tends to become constant | Predominantly Dianionic | usda.gov |

Photostability and Photoinduced Artifacts in Dichlorofluorescein Assays

Evaluation of Light-Induced Degradation and Bleaching

Photostability is a significant concern for many fluorescent dyes, including this compound (DCF) and its precursor, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.gov Photobleaching is the irreversible destruction of a fluorophore's fluorescent properties due to light exposure. evidentscientific.comfpbase.org This process occurs when the fluorophore in its excited state undergoes chemical reactions, often involving molecular oxygen, that permanently alter its structure, rendering it non-emissive. evidentscientific.comrug.nl The rate of photobleaching is directly proportional to the intensity and duration of the excitation light. evidentscientific.comfpbase.org

The photoinstability of dichlorofluorescein is a known complication in assays where it is used to detect reactive oxygen species (ROS), such as the cellular antioxidant activity (CAA) assay. nih.govwikipedia.org The very light used to excite the fluorescent DCF can itself contribute to the generation of ROS, leading to artifacts and making it difficult to distinguish the baseline ROS levels from those induced by the measurement process itself. nih.govbiorxiv.org Studies have confirmed that fluorescein degrades quickly in bright sunlight. The propensity for a fluorophore to photobleach varies, with fluorescein being more susceptible than dyes like tetramethylrhodamine (B1193902) but less so than others like acridine (B1665455) orange under certain conditions. nih.gov This light-induced degradation can compromise the quantitative accuracy of fluorescence-based measurements. thermofisher.com

Strategies for Mitigating Phototoxicity and Fluorescence Instability in Research Applications

Several strategies can be employed to minimize photobleaching and phototoxicity in research applications using dichlorofluorescein. These approaches focus on modifying the chemical environment, optimizing assay parameters, and controlling illumination conditions.

Chemical Environment Modification: The presence of antioxidants can significantly reduce photobleaching and phototoxicity. Additives such as ascorbic acid (vitamin C) and N-acetyl-cysteine (NAC) have been shown to effectively reduce the amount of DCF oxidized by ionizing radiation and normal metabolic processes. bioone.org The use of enzymatic oxygen scavenging systems, like glucose oxidase catalase (GOC), or triplet state quenchers, such as cyclooctatetraene, can also stabilize the fluorophore by reducing the concentration of molecular oxygen or deactivating the reactive triplet state. rug.nlescholarship.org Reducing the oxygen concentration in the cell culture environment from atmospheric levels (~20%) to more physiological levels (~3-5%) can also limit the production of ROS. biorxiv.orgresearchgate.net

Optimization of Assay Parameters: Careful optimization of probe concentration and incubation times is crucial. Studies have shown that high concentrations of DCFH-DA can compromise cell viability upon UVA irradiation. nih.gov A reliable and sensitive approach for ROS assays often involves pre-incubation with a lower concentration of the probe, for example, 10 μM DCFH-DA for 30 minutes in a suitable buffer like PBS. nih.gov

Illumination Control: The most direct way to reduce photobleaching is to limit the fluorophore's exposure to excitation light. evidentscientific.com This can be achieved by reducing the intensity of the illumination source and minimizing the exposure time. researchgate.net While this also reduces the signal, modern sensitive detectors can often compensate for the lower emission intensity. It is important to find a balance that provides a sufficient signal-to-noise ratio while minimizing light-induced damage. nih.gov

Table 3: Summary of Strategies to Mitigate Phototoxicity and Instability

| Strategy | Method | Mechanism | Reference |

|---|---|---|---|

| Chemical Modification | Addition of Antioxidants (e.g., Ascorbic Acid, NAC) | Scavenges reactive oxygen species, protecting the probe from oxidation. | bioone.org |

| Use of Oxygen Scavengers or Quenchers | Reduces molecular oxygen or deactivates the fluorophore's reactive triplet state. | rug.nlescholarship.org | |

| Assay Optimization | Use of lower probe concentrations and optimized incubation times. | Reduces probe-induced toxicity and artifacts. | nih.gov |

| Illumination Control | Reduce excitation light intensity and/or duration. | Decreases the rate of photobleaching events. | evidentscientific.comresearchgate.net |

| Environmental Control | Lowering oxygen concentration in culture media. | Reduces the substrate for phototoxic reactions. | biorxiv.orgresearchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluorescein |

| 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) |

| 2',7'-dichlorodihydrofluorescein (DCFH) |

| Carboxy-2',7'-dichlorofluorescein |

| Oregon Green Dyes |

| Ascorbic acid (Vitamin C) |

| N-acetyl-cysteine (NAC) |

| Glucose oxidase catalase (GOC) |

| Cyclooctatetraene |

| Tetramethylrhodamine |

| Acridine orange |

Molecular Engineering and Rational Design of 4 ,5 Dichlorofluorescein Derivatives

Structural Modifications and Their Influence on Fluorophore Properties

The inherent fluorescence of 4',5'-dichlorofluorescein can be significantly altered by making precise structural changes to its core. These modifications can influence the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics, quantum yield, and environmental sensitivity.

Halogen Substituent Effects on Electronic Structure and Spectral Performance

The introduction of halogen atoms onto the fluorescein (B123965) framework is a common strategy to modulate its spectral and photophysical properties. acs.orgnih.gov Halogenation can lead to red-shifted absorption and emission spectra, a phenomenon attributed to the heavy-atom effect which can also influence the rate of intersystem crossing. acs.org

Specifically, the position of the halogen substituents is critical. acs.orgnih.gov Halogenation on the xanthene core, as seen in 2',4',5',7'-tetraiodofluorescein (Erythrosine) and 2',4',5',7'-tetrabromofluorescein (Eosin), has been shown to enhance photoredox catalytic performance. acs.org This is in contrast to halogenation on the phenyl ring, which can lead to a decrease in catalytic activity. acs.orgnih.gov

Studies have shown that chlorine substitution on the fluorescein molecule can increase fluorescent intensity compared to the parent fluorescein. researchgate.net For instance, 2',7'-dichlorofluorescein (B58168) exhibits higher fluorescence quantum yields and its emission maxima shift to longer wavelengths with increased chlorination. researchgate.net This effect is valuable for developing pH-sensitive probes, as these chlorinated derivatives show strong pH sensitivity in the 3.0-7.0 range. researchgate.net

The following table summarizes the effects of different halogen substitutions on the spectral properties of fluorescein derivatives.

| Compound | Substitution | Max Absorption (λmax) | Max Emission (λem) | Quantum Yield (Φ) | Key Effects & Applications |

| Fluorescein | None | ~490 nm | ~515 nm | High | General fluorescent label. acs.orgsrce.hr |

| 2',7'-Dichlorofluorescein (DCF) | 2', 7' -Cl | ~504 nm | ~529 nm | High | pH-insensitive, high quantum yield, used in cellular antioxidant assays. sigmaaldrich.comnih.govwikipedia.org |

| 2',7'-Difluorofluorescein (Oregon Green) | 2', 7' -F | ~496 nm | ~524 nm | High | pH-insensitive, high quantum yield, used in live cell imaging. nih.govscispace.com |

| Eosin Y (2',4',5',7'-Tetrabromofluorescein) | 2',4',5',7' -Br | ~517 nm | ~539 nm | Lowered | Enhanced intersystem crossing, used as a photosensitizer. acs.org |

| Erythrosine B (2',4',5',7'-Tetraiodofluorescein) | 2',4',5',7' -I | ~526 nm | ~548 nm | Very Low | Strong heavy-atom effect, used as a food colorant and photosensitizer. acs.orgresearchgate.net |

| Rose Bengal | 4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein | ~548 nm | ~566 nm | Very Low (0.018) | Red-shifted spectra, used as a photosensitizer. acs.org |

Carboxy- and Other Functional Group Derivatizations for Specific Research Goals

The carboxylic acid group on fluorescein derivatives is a key site for modification, enabling the attachment of various functional groups to tailor the probe for specific research needs. researchgate.net However, this carboxyl group can sometimes lead to non-specific interactions with biomolecules or render cell-permeable molecules impermeable after conjugation. nih.govscispace.com This has led to the development of derivatives where the carboxyl group is replaced or modified.

For example, replacing the carboxyl group with a methyl group resulted in "Tokyo Green," which maintained a high quantum yield. nih.govscispace.com A similar modification of Oregon Green produced "Pennsylvania Green," which showed even better fluorescence in live human cells due to its pH insensitivity. nih.govscispace.com

Carboxy-derivatized fluoresceins, such as 5(6)-carboxy-2',7'-dichlorofluorescein, are used as probes to study multidrug resistance proteins. sigmaaldrich.com The carboxyl group can also be activated to form succinimidyl esters, which are reactive towards amine groups on proteins and nucleic acids, allowing for covalent labeling. researchgate.net

Other functional group derivatizations include:

Diacetate derivatives: 2',7'-dichlorofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent 2',7'-dichlorofluorescein (DCF), making it a widely used indicator for reactive oxygen species (ROS). genaxxon.comnih.gov

Amine-reactive derivatives: Fluorescein isothiocyanate (FITC) and succinimidyl esters of carboxyfluorescein are common reagents for labeling proteins and other biomolecules. researchgate.net

Hydrazine and hydroxylamine (B1172632) derivatives: These are used to label aldehydes and ketones, which can be introduced into biomolecules like glycoproteins through periodate (B1199274) oxidation. thermofisher.com

The table below details various functional group derivatizations and their applications.

| Derivative | Functional Group | Application |

| 5(6)-Carboxy-2',7'-dichlorofluorescein | Carboxyl | Probe for multidrug resistance protein 2 (MRP2). sigmaaldrich.com |

| 2',7'-Dichlorofluorescein diacetate (DCFH-DA) | Diacetate | Cell-permeable indicator for intracellular reactive oxygen species (ROS). genaxxon.comnih.gov |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Amine-reactive label for proteins and other biomolecules. researchgate.net |

| 5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE) | Succinimidyl ester | Amine-reactive label for nucleotides and nucleic acids. researchgate.net |

| Fluoresceinyl glycine (B1666218) amide | Amide | Coupling to carboxylic acids of other molecules. thermofisher.com |

| 4,5-Diaminofluorescein (B163784) (DAF-2) | Diamino | Fluorescent indicator for nitric oxide (NO). nih.govjst.go.jp |

Synthesis and Characterization of Novel this compound-Based Probes

The development of novel probes based on the this compound scaffold involves both innovative synthetic strategies and thorough characterization of the resulting compounds. The goal is to create probes with improved properties for specific biological or chemical sensing applications.

Development of Fluorescent Indicators with Enhanced Specificity and Sensitivity

A key area of research is the creation of fluorescent indicators that can detect specific ions or molecules with high sensitivity and selectivity. For instance, researchers have designed and synthesized fluorescein-based probes for detecting calcium ions (Fluo-Cl) and zinc ions (Zinpyr series). researchgate.netacs.org These probes often work through a photoinduced electron transfer (PET) mechanism, where the fluorescence is quenched in the absence of the target analyte and is "turned on" upon binding. nih.gov

The synthesis of these probes often involves multi-step chemical reactions. For example, the synthesis of a novel fluorescent prolyl oligopeptidase inhibitor involved coupling a fluorescein derivative to a caproyl-L-prolyl-2(S)-(hydroxyacetyl)pyrrolidine moiety. nih.gov Similarly, the development of a fluorescent probe for galectin-8 inhibitors involved a multi-step synthesis to attach a lactose-based ligand to a fluorescein core. srce.hrsrce.hr

The characterization of these new probes includes determining their photophysical properties, such as absorption and emission spectra, quantum yields, and their binding affinity for the target molecule. srce.hrnih.govsrce.hr

Ligand Conjugation Strategies for Targeted Molecular Recognition

To direct this compound-based probes to specific cellular locations or to recognize particular biomolecules, various ligand conjugation strategies are employed. Current time information in Orlando, FL, US.researchgate.net This involves attaching a targeting moiety, such as a small molecule, peptide, or antibody, to the fluorophore.

Common conjugation chemistries include:

Amide bond formation: The carboxyl group of carboxy-dichlorofluorescein can be activated (e.g., with EDC/NHS) and reacted with primary amines on the targeting ligand. thermofisher.com

Thiourea (B124793) bond formation: Isothiocyanate derivatives of fluorescein react with amines to form stable thiourea linkages.

Click chemistry: The use of azide (B81097) and alkyne functional groups allows for highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions. nih.gov

These strategies have been used to develop probes for a wide range of targets. For example, folate has been used as a targeting ligand to deliver nanoparticles to cancer cells that overexpress the folate receptor. auburn.edu Aptamers, which are short nucleic acid sequences that bind to specific targets, have also been conjugated to fluorophores for targeted delivery. nih.gov

Computational Chemistry and Theoretical Approaches in Probe Design

Computational chemistry plays an increasingly important role in the rational design of novel fluorescent probes. nih.gov Theoretical methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the photophysical properties of new dye structures before they are synthesized. mdpi.commdpi.com

These computational approaches can:

Predict absorption and emission wavelengths: By calculating the energy difference between the ground and excited states, it is possible to estimate the spectral properties of a molecule. mdpi.commdpi.com

Elucidate the mechanism of fluorescence quenching and enhancement: For probes that operate via mechanisms like PET, computational models can help understand the electronic factors that control the "on" and "off" states of the fluorophore. nih.govresearchgate.net

Guide the design of probes with desired properties: By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis, saving time and resources. iist.ac.innih.gov

For example, a study on fluorescein derivatives found a correlation between the fluorescence properties and the highest occupied molecular orbital (HOMO) levels of the benzoic acid moiety, providing a basis for designing probes with specific fluorescence ON/OFF switching characteristics. nih.govresearchgate.net This approach was successfully used to design a highly sensitive probe for singlet oxygen. nih.gov

Electronic Structure Calculations for Predicting Optoelectronic Characteristics

The molecular engineering of this compound and its derivatives heavily relies on computational quantum calculations to forecast their optoelectronic behavior. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding the structural, molecular, electronic, and photophysical properties of these dyes before their synthesis. afribary.com These calculations provide a theoretical framework for rational design, enabling researchers to tune the properties of fluorescein-based molecules for specific applications, such as dye-sensitized solar cells (DSSCs) and fluorescent probes. afribary.comacs.org

A primary focus of these theoretical studies is the optimization of the dye's geometry and the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap (E-gap), is a critical parameter that determines the molecule's absorption and emission characteristics. nih.govsciencepublishinggroup.com For instance, in a study of newly synthesized fluorescein derivatives, DFT calculations using Gaussian 09W software determined the theoretical energy band gap to be 2.607 eV in benzene (B151609) and 3.081 eV in methanol (B129727), indicating solvent influence on the electronic properties. nih.gov By modifying the molecular structure, such as by adding different donor or acceptor groups, the HOMO and LUMO energy levels can be precisely adjusted. afribary.com

Computational studies have systematically investigated the effect of various substituents on the optoelectronic properties of the fluorescein scaffold. One study explored derivatives where different donor groups—amine (A), ethene (E), methane (B114726) (M), methoxy (B1213986) (O), and thiophene (B33073) (T)—were attached to the fluorescein (FS) core. afribary.com The results showed that attaching a thiophene group (FST) resulted in the smallest energy gap, which is a desirable characteristic for applications in DSSCs. afribary.com The calculated energy gaps for these derivatives provide a clear ranking of their potential efficiency for electron injection. afribary.comresearchgate.net

The table below summarizes key optoelectronic properties of various fluorescein derivatives as predicted by DFT and TD-DFT calculations.

| Derivative | Predicted Property | Value | Computational Method | Source |

| Fluorescein-Thiophene (FST) | HOMO-LUMO Energy Gap | Smallest among derivatives | DFT/B3LYP/6-311G | afribary.com |

| Fluorescein-Amine (FSA) | HOMO-LUMO Energy Gap | Largest among derivatives | DFT/B3LYP/6-311G | afribary.com |

| 2-(5-((2,4-dichlorophenyl)diazenyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | Energy Band Gap (in Benzene) | 2.607 eV | DFT/Gaussian 09W | nih.gov |

| 2-(5-((2,4-dichlorophenyl)diazenyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | Energy Band Gap (in Methanol) | 3.081 eV | DFT/Gaussian 09W | nih.gov |

| 4,5-dibromo-2,7-dinitro-fluorescein | Energy Band Gap | - | RHF/B3LYP/cc-pVDZ | researchgate.net |

| Parent Fluorescein Dye (1) | Lowest Excitation Energy Shift (Post-modification) | ~1.3-1.9 eV (100-170 nm) | DFT | osti.gov |

Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths (f). afribary.com These predictions are crucial for designing dyes that can efficiently harvest light in a specific region of the electromagnetic spectrum. For example, a molecular engineering approach aimed at creating complementary absorbers for DSSCs used computational calculations to extend the charge conjugation in a parent fluorescein dye. osti.gov This modification led to a significant bathochromic (red) shift in the lowest excitation energy by approximately 1.3-1.9 eV (corresponding to 100-170 nm), making the engineered dye optically active in a more desirable portion of the visible region. osti.gov The quantitative insights gained from these electronic structure calculations form a predictive foundation for the rational design of novel this compound derivatives with tailored optoelectronic functions. acs.org

Applications of 4 ,5 Dichlorofluorescein in Advanced Research Methodologies

Quantification and Imaging of Reactive Oxygen Species (ROS)

4',5'-Dichlorofluorescein (DCF) is a widely utilized fluorescent probe for the detection and quantification of reactive oxygen species (ROS) in cellular and mitochondrial studies. springernature.combmglabtech.com Its precursor, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is a cell-permeable, non-fluorescent molecule. ahajournals.orgglpbio.comnih.gov Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting DCFH-DA into the membrane-impermeable 2',7'-dichlorodihydrofluorescein (DCFH). glpbio.comnih.govre-place.be In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which emits a green light at approximately 520-530 nm when excited at around 485-500 nm. glpbio.comnih.govresearchgate.net This fluorescence intensity is proportional to the amount of ROS present, making it a valuable tool for assessing oxidative stress. re-place.beresearchgate.net

Mechanism of Dichlorodihydrofluorescein (DCFH) Oxidation to Fluorescent DCF

The oxidation of the non-fluorescent DCFH to the fluorescent DCF is a multi-step process involving one-electron oxidations. researchgate.netnih.gov DCFH does not directly react with all ROS, particularly hydrogen peroxide (H₂O₂). nih.govnih.gov The oxidation is often catalyzed by cellular components like peroxidases, cytochrome c, and redox-active transition metals. ahajournals.orgnih.govahajournals.org

The generally accepted mechanism involves the following steps:

Deacetylation: The cell-permeable DCFH-DA is hydrolyzed by intracellular esterases to form DCFH, which is trapped within the cell. glpbio.comnih.govre-place.be

Oxidation to a Radical Intermediate: DCFH loses one electron to form a transient, non-fluorescent radical intermediate, DCFH•. researchgate.net This oxidation can be initiated by various ROS, including hydroxyl radicals (•OH), nitrogen dioxide radicals (NO₂•), and thiyl radicals. ahajournals.orgglpbio.com

Formation of DCF: The DCFH• radical then loses a second electron to form the stable, fluorescent DCF molecule. researchgate.net

It is important to note that the oxidation process can be complex. For instance, the fluorescent product DCF itself can be photo-excited and subsequently oxidize molecules like glutathione (B108866) (GSH) and NADH, potentially generating more ROS and amplifying the signal. researchgate.net Furthermore, under certain conditions, DCF can exist in two tautomeric forms, a lactonic, non-fluorescent form under acidic conditions and an open, fluorescent form under basic conditions. researchgate.net

Methodological Considerations for Intracellular and Mitochondrial ROS Measurement

While the DCFH-DA assay is a popular and straightforward method for measuring intracellular and mitochondrial ROS, several methodological factors must be considered to ensure accurate and reliable results.

For Intracellular ROS Measurement:

Probe Concentration and Loading: The concentration of DCFH-DA and the incubation time need to be optimized for the specific cell type to avoid cytotoxicity and ensure adequate probe loading. flinders.edu.au

Cellular Environment: The culture medium, pH, and presence of serum can influence the rate of DCF formation independently of the cellular oxidative stress. mdpi.com For example, some components in the medium can directly oxidize DCFH.

Controls: Appropriate controls are crucial. These include untreated cells to establish baseline fluorescence and cells treated with a known ROS inducer (e.g., tert-butyl hydroperoxide) as a positive control. flinders.edu.au

Photostability: DCF is susceptible to photobleaching, so exposure to light during experiments should be minimized. nih.gov

Quantification: Fluorescence intensity can be measured using a fluorescence microscope for imaging or a microplate reader for quantitative analysis. nih.gov Normalizing the fluorescence signal to cell number or protein concentration is essential for accurate comparisons between samples. nih.gov

For Mitochondrial ROS Measurement:

Probe Localization: To specifically measure mitochondrial ROS, it is important to confirm the probe's localization within the mitochondria. This can be achieved using mitochondrial-targeted versions of the probe or by co-localization studies with mitochondrial markers. mdpi.comoup.com

Preloading Mitochondria: For studies with isolated mitochondria, preloading the mitochondrial suspension with DCFH-DA can be a more reliable approach than adding the probe directly to the incubation medium. This ensures that the probe is primarily located within the mitochondrial matrix.

Interference from Mitochondrial Components: Components of the electron transport chain, such as cytochrome c, can directly oxidize DCFH, leading to an overestimation of ROS levels. nih.govmdpi.com This is a significant consideration, especially in studies involving mitochondrial dysfunction.

Assessment of Specific Oxidant Detection and Generic ROS Profiling

DCFH is considered a generic ROS probe as it reacts with a variety of reactive species, including hydroxyl radicals, peroxyl radicals, and peroxynitrite. ahajournals.orgglpbio.comthermofisher.com It is not specific to any single ROS. nih.gov While it is often used to infer the presence of hydrogen peroxide, the direct reaction is slow and often requires catalysis. nih.govmdpi.com

Limitations in Specificity:

Broad Reactivity: The broad reactivity of DCFH makes it challenging to attribute the observed fluorescence to a specific oxidant. glpbio.comnih.gov

Indirect Detection: The oxidation of DCFH can be an indirect process, mediated by cellular enzymes and metal ions, which can be influenced by various physiological and pathological conditions. ahajournals.orgahajournals.org This further complicates the interpretation of the results in terms of specific ROS.

Fluorescent Probes in Cellular and Subcellular Dynamics Studies

Derivatives of this compound serve as versatile fluorescent probes for investigating dynamic processes within cells and subcellular compartments, including the measurement of pH and ion transport.

Measurement of Acidic Intracellular pH Using Carboxy-Dichlorofluorescein

The fluorescein (B123965) derivative, 5(and 6)-carboxy-2',7'-dichlorofluorescein (CDCF), is a valuable tool for measuring acidic intracellular pH (pHi). nih.govsigmaaldrich.com While many pH-sensitive dyes have pKa values around 7.0, making them suitable for measuring pH in the neutral range, CDCF has an "effective" pKa of approximately 4.2. nih.govsigmaaldrich.com This makes it particularly well-suited for measuring pH in acidic organelles like lysosomes or in cells under acidic stress conditions. interchim.fr

The measurement is typically performed using a dual-excitation ratio method, where the fluorescence intensity is measured at two different excitation wavelengths (e.g., 495 nm and 440 nm). nih.gov The ratio of these intensities is then used to determine the pH, which minimizes variations due to dye concentration or instrument fluctuations. nih.gov Studies have shown that CDCF exhibits high intracellular retention and low photobleaching, making it a reliable indicator for monitoring acidic pHi over time. nih.gov

Monitoring of Calcium Ion Transport and Homeostasis in Isolated Mitochondria

While not a direct calcium indicator itself, this compound can be used to indirectly monitor the effects of calcium ion (Ca²⁺) transport on ROS production in isolated mitochondria. Mitochondrial Ca²⁺ uptake is a critical process that can influence the rate of respiration and, consequently, the production of ROS. ucl.ac.uknih.gov

By preloading isolated mitochondria with DCFH-DA, researchers can monitor changes in DCF fluorescence in response to the addition of Ca²⁺. Studies have demonstrated a correlation between the rate of Ca²⁺ transport and the rate of ROS formation, as indicated by the increase in DCF fluorescence. This approach allows for the investigation of the complex interplay between mitochondrial calcium homeostasis and oxidative stress. For direct measurement of mitochondrial calcium, other fluorescent probes such as Rhod-2, Fluo-5N, or genetically encoded indicators like aequorin and cameleon are typically used. ucl.ac.uknih.govahajournals.org These probes directly bind to calcium ions, leading to a change in their fluorescence properties.

Interactive Data Table: Properties of Fluorescent Probes

| Probe | Target Analyte | Excitation (nm) | Emission (nm) | Key Features |

| DCFH-DA | General ROS | ~485-500 | ~520-530 | Cell-permeable precursor, becomes fluorescent upon oxidation. glpbio.comnih.govresearchgate.net |

| Carboxy-DCF (CDCF) | Acidic pH | 495 / 440 (ratio) | ~529 | Low pKa (~4.2), suitable for acidic environments. nih.govsigmaaldrich.com |

| MitoSOX Red | Mitochondrial Superoxide | ~510 | ~580 | Cationic derivative of DHE, targets mitochondria. nih.govthermofisher.com |

| Rhod-2 | Calcium Ions (Ca²⁺) | ~552 | ~581 | Used for measuring mitochondrial Ca²⁺. ucl.ac.uknih.gov |

| Calcium Green-5N | Calcium Ions (Ca²⁺) | ~506 | ~531 | Monitors extramitochondrial Ca²⁺ levels. nih.gov |

Evaluation of Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay is a method used to quantify the antioxidant capacity of various substances within a biologically relevant system. nih.gov This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a non-polar and non-ionic molecule that can readily diffuse across cell membranes. nih.gov Once inside the cell, intracellular esterases cleave the acetate groups, transforming DCFH-DA into the more polar and non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which becomes trapped within the cell. researchgate.netbmglabtech.com

In the presence of reactive oxygen species (ROS), generated for instance by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.govnih.gov The fundamental principle of the CAA assay is to measure the ability of antioxidant compounds to inhibit the formation of fluorescent DCF. zen-bio.com A reduction in fluorescence intensity compared to control cells indicates the antioxidant potential of the tested compound. nih.gov

This cell-based assay is considered more biologically relevant than many chemical-based antioxidant assays because it takes into account cellular uptake, metabolism, and the distribution of the antioxidant compound within the cell. nih.govcabidigitallibrary.org The human hepatocarcinoma cell line HepG2 is commonly used for this assay. nih.govcabidigitallibrary.org The results are often expressed as quercetin (B1663063) equivalents, a potent antioxidant used as a standard for comparison. nih.govgoogle.com For example, studies have used the CAA assay to rank the antioxidant activity of various phytochemicals and fruit extracts, with quercetin showing high activity. nih.gov

Mechanism of the Cellular Antioxidant Activity (CAA) Assay

| Step | Process | Compound(s) Involved | Key Outcome |

| 1 | Cellular Uptake | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | DCFH-DA diffuses across the cell membrane. nih.gov |

| 2 | Deacetylation | DCFH-DA, Intracellular Esterases | DCFH-DA is hydrolyzed to 2',7'-dichlorodihydrofluorescein (DCFH). researchgate.netbmglabtech.com |

| 3 | Oxidative Stress Induction | 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) | AAPH generates peroxyl radicals, inducing cellular ROS. nih.gov |

| 4 | Oxidation and Fluorescence | DCFH, ROS | DCFH is oxidized to the fluorescent 2',7'-dichlorofluorescein (DCF). nih.gov |

| 5 | Antioxidant Intervention | Antioxidant Compound | The antioxidant compound scavenges ROS, inhibiting the oxidation of DCFH to DCF. zen-bio.com |

| 6 | Quantification | Fluorescent DCF | The reduction in fluorescence intensity is measured to determine antioxidant activity. nih.gov |

Investigation of Organic Anion Transporting Polypeptides (OATP) Substrate Interactions

This compound (a specific isomer of DCF) has been identified as a valuable tool for studying the interactions of substrates with Organic Anion Transporting Polypeptides (OATPs). OATPs are a family of membrane transporters crucial for the uptake of a wide range of endogenous compounds and drugs into cells, particularly in the liver. acs.org

Research has shown that 2',7'-dichlorofluorescein (DCF) is a substrate for several OATP isoforms, including OATP1B1, OATP1B3, and OATP2B1. acs.orgnih.gov Notably, DCF exhibits a high rate of transport mediated by OATP1B1. nih.govresearchgate.net This property makes it a sensitive fluorescent probe for in vitro inhibition assays of OATP1B1. nih.gov

Studies have demonstrated a good correlation between the inhibition constants (Ki values) of various compounds determined using DCF as the probe substrate and those obtained with traditional radiolabeled substrates like [3H]estradiol-17β-glucuronide. acs.orgnih.gov Furthermore, competitive inhibition studies suggest that DCF and other OATP1B1 substrates share the same binding site on the transporter. acs.orgnih.gov The use of DCF in such assays offers a non-radioactive, high-throughput alternative for screening potential drug-drug interactions at the level of OATP-mediated transport. nih.gov

Kinetic Parameters of Fluorescein Derivatives for OATP1B1

| Fluorescein Derivative | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| 2',7'-Dichlorofluorescein (DCF) | 5.29 | 87.9 | acs.orgnih.gov |

| 4',5'-Dibromofluorescein (DBF) | 4.16 | 48.1 | acs.orgnih.gov |

| Oregon Green (OG) | 54.1 | 187 | acs.orgnih.gov |

Analysis of Membrane Transport Proteins and Dye Efflux Kinetics in Cultured Cells

This compound is utilized in the analysis of membrane transport proteins and the kinetics of dye efflux in cultured cells. Once formed intracellularly from its precursor, DCF can be actively transported out of the cell by certain efflux pumps, which are a class of membrane transport proteins. nih.gov This efflux can be visualized and quantified to study the activity of these transporters.

For instance, studies using hepatocyte cell lines like HepG2 and HepaRG have shown that DCF is poorly retained within the cells, with a rapid reduction in intracellular fluorescence observed over time. nih.gov This efflux is mediated by multidrug resistance-associated proteins (MRPs), a family of ATP-binding cassette (ABC) transporters. nih.govplos.org The rate of DCF efflux can be influenced by the specific cell type and the expression levels of these transporters. nih.gov

Confocal microscopy can be used to visualize the localization and movement of DCF, confirming its expulsion into the extracellular space. nih.gov By measuring the rate of decrease in intracellular fluorescence, researchers can determine the kinetics of dye efflux. This information is valuable for understanding the function of specific transport proteins and how they might contribute to phenomena like multidrug resistance in cancer cells or the disposition of drugs in the liver. nih.govplos.org

Advanced Applications in Analytical Chemistry and Biosensing

Detection and Quantification of Metal Ions (e.g., Hg2+, Zn2+, Cu(II), Ag+, Pb2+)

This compound and its derivatives have been developed as chemosensors for the detection and quantification of various metal ions. acs.org The interaction of the fluorescein backbone with specific metal ions can lead to changes in its chromogenic (color) and fluorogenic (fluorescence) properties, enabling their detection. acs.org

A notable application is the selective detection of mercury ions (Hg2+). In an aqueous environment, this compound can exhibit a selective and sensitive response to Hg2+ over other common metal ions. acs.orgnih.gov This signaling is attributed to the selective mercuration at the 4',5'-positions of the xanthene ring of the dichlorofluorescein molecule. acs.orgnih.gov This chemical reaction results in a distinct change in the absorption and emission spectra of the compound, allowing for the quantification of Hg2+ in the micromolar range. acs.org For example, upon addition of Hg2+, the solution color can change from yellowish-green to orange, and the absorption spectrum shifts to longer wavelengths. acs.org

Derivatives of fluorescein have also been employed to detect other metal ions such as Zn2+, Cu(II), Ag+, and Pb2+. ijamtes.org The design of these fluorescent probes often involves modifying the fluorescein structure to create specific binding sites for the target metal ion, leading to a highly selective and sensitive detection system. ijamtes.org

Spectral Changes of this compound upon Interaction with Hg2+

| Condition | Absorption Maxima (nm) | Emission Maximum (nm) | Solution Color |

| Before Hg2+ addition | 475, 505 | ~528 | Yellowish-green |

| After Hg2+ addition | 483, 533 | Not specified | Orange |

Development of Chemodosimetric and Chromogenic Signaling Systems

This compound serves as a platform for the development of chemodosimeters and chromogenic signaling systems. A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with the analyte, leading to a measurable signal. bohrium.com

The detection of Hg2+ by this compound is a prime example of a chemodosimetric system. The mercuration of the xanthene ring is an irreversible reaction that directly correlates the change in the optical signal to the concentration of Hg2+. acs.orgnih.gov This reaction-based approach provides high selectivity for the target analyte.

These systems are also described as chromogenic because the chemical reaction produces a visible color change. acs.org This property is advantageous for the development of simple, visual detection methods that may not require sophisticated instrumentation. The selective color change from yellowish-green to orange in the presence of Hg2+ allows for a qualitative or semi-quantitative assessment of its presence. acs.org

Sensing of Specific Chemical Analytes (e.g., Fluoride (B91410), Carbohydrates, Hydrogen Peroxide, Nitric Oxide)

This compound and its close isomer, 2',7'-Dichlorofluorescein, serve as versatile fluorescent probes for the detection of a variety of important chemical analytes. Their application leverages changes in their fluorescence properties upon interaction with the target molecule.

Fluoride: Dichlorofluorescein derivatives have been developed as chemosensors for fluoride ions. rsc.org The sensing mechanism can involve a dye displacement strategy where a complex of the fluorescein derivative with a metal ion (like Al³⁺) is broken apart by the strong interaction between the metal and fluoride ions. rsc.org This disruption releases the dye, leading to a distinct and reversible change in both color and fluorescence, allowing for detection in aqueous media. rsc.org Another approach involves the fluoride-induced cleavage of a spirolactam ring in a modified fluorescein molecule, which triggers a strong "turn-on" fluorescence response. researchgate.net These sensors are highly selective and can detect fluoride at very low concentrations, with some systems reaching detection limits as low as 0.54 nM. researchgate.net

Carbohydrates: 2',7'-Dichlorofluorescein is utilized as a fluorescent probe for the determination of carbohydrates. sigmaaldrich.com This application often follows thin-layer chromatography (TLC) separation, where the compound is used as a dip reagent for the fluorometric determination of vicinal diols and glycosides. sigmaaldrich.com The interaction with carbohydrate structures leads to a measurable change in fluorescence, enabling their quantification.

Hydrogen Peroxide: The most widespread sensing application for this class of compounds is the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). The method employs a non-fluorescent precursor, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can diffuse across cell membranes. nih.govacs.org Inside the cell, esterases hydrolyze the diacetate to form 2',7'-dichlorofluorescin (DCFH), a non-fluorescent molecule that remains trapped. nih.govacs.org In the presence of H₂O₂, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). nih.govescholarship.org This fluorescence increase provides a measure of H₂O₂ production. nih.gov While highly sensitive, these probes can also be oxidized by other cellular oxidants, meaning results should be interpreted with caution regarding the specific reactive species involved. escholarship.orgnih.gov

Nitric Oxide: While direct sensing of nitric oxide (NO) by this compound is not a primary application, other fluorescein derivatives are central to NO detection. mit.edu A key example is 4,5-diaminofluorescein (B163784) (DAF-2). jst.go.jpmdpi.com In its membrane-permeable diacetate form (DAF-2 DA), it enters cells, is hydrolyzed to DAF-2, and reacts with NO in the presence of oxygen to form a highly fluorescent triazolofluorescein (DAF-2T). jst.go.jpnih.gov This reaction provides a significant fluorescence enhancement, enabling sensitive detection of NO in biological systems with detection limits as low as 5 nM. jst.go.jp However, these o-diamino aromatic probes can have drawbacks, including sensitivity to pH and potential interference from other biological molecules like ascorbic acid. mdpi.com

Table 1: Sensing Applications and Mechanisms

| Analyte | Probe Used | Detection Principle | Key Findings |

|---|---|---|---|

| Fluoride | Fluorescein-Al³⁺ complex | Dye displacement by F⁻ | Reversible colorimetric and fluorometric response; detection limit of 40 ppb. rsc.org |

| Carbohydrates | 2',7'-Dichlorofluorescein | Fluorescence densitometry | Used as a dip reagent after TLC for fluorometric determination of glycosides. sigmaaldrich.com |

| Hydrogen Peroxide | 2',7'-Dichlorofluorescin (DCFH) | Oxidation to fluorescent DCF | Widely used for intracellular ROS detection; fluorescence increases with H₂O₂ concentration. nih.govacs.org |

| Nitric Oxide | 4,5-Diaminofluorescein (DAF-2) | Reaction to form fluorescent DAF-2T | High sensitivity (5 nM detection limit) for NO in biological systems. jst.go.jp |

Integration into Advanced Materials and Optoelectronic Devices

The unique photophysical properties of dichlorofluorescein and its derivatives make them suitable for integration into functional materials and electronic components.

Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSSCs) are a type of low-cost, thin-film solar cell that relies on a photosensitive dye adsorbed onto a semiconductor, typically titanium dioxide (TiO₂). fujikura.co.jpwikipedia.org The dye absorbs light, and the excited electrons are injected into the semiconductor's conduction band, generating a current. fujikura.co.jp Organic dyes, including fluorescein derivatives, are used as sensitizers in these devices. researchgate.net While specific performance data for this compound in DSCs is not widely reported, the general requirements for a dye sensitizer (B1316253) include strong light absorption across the visible spectrum, efficient electron injection into the semiconductor, and good stability. researchgate.netnih.gov The efficiency of DSCs can be enhanced through strategies like co-sensitization, where multiple dyes are used to broaden the light absorption range. nih.gov

Schottky Barrier Devices

2',7'-Dichlorofluorescein has been successfully used to modify the properties of Schottky barrier devices. aip.org In one study, a thin film of 2',7'-Dichlorofluorescein (DCF) was deposited as an interfacial layer between an aluminum (Al) contact and a p-type silicon (p-Si) substrate, creating an Al/DCF/p-Si structure. aip.org The introduction of this organic layer was found to modify the electrical properties of the diode, leading to an increase in both the ideality factor (n) and the effective barrier height (Φ_b) compared to a standard Al/p-Si diode. aip.orgdergipark.org.tr This modification is attributed to the organic layer passivating the semiconductor surface and altering the electronic properties at the metal-semiconductor interface. aip.org Such modifications demonstrate the potential of using organic compounds like dichlorofluorescein to tune the performance of electronic devices. researchgate.net

Table 2: Electrical Properties of an Al/DCF/p-Si Schottky Diode

| Device Structure | Ideality Factor (n) | Barrier Height (Φ_b) from I-V | Reference |

|---|---|---|---|

| Al/p-Si (control) | 1.12 | 0.77 eV | aip.org |

Role in Molecular Labeling and Advanced Spectroscopic Platforms

Derivatives of this compound are crucial reagents for fluorescently labeling biomolecules, enabling their detection and analysis in various advanced applications.

Oligonucleotide and Biomolecular Labeling Strategies

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology for applications such as genetic analysis, DNA sequencing, and diagnostics. stratech.co.uk A prominent derivative, 6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, commonly known as JOE, is widely used for this purpose. stratech.co.ukidtdna.com JOE is typically available as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amino groups. idtdna.com This allows for its covalent attachment to oligonucleotides that have been modified to include an amine linker, a common post-synthesis conjugation strategy. idtdna.com JOE fluoresces in the yellow region of the visible spectrum and is frequently used in multiplex PCR reactions in combination with other dyes like FAM (fluorescein). stratech.co.ukidtdna.com

PCR-Based Analysis and Optimization with Broadband Spectroscopy Platforms

In the realm of quantitative and real-time polymerase chain reaction (PCR), fluorescent dyes are essential for monitoring the amplification of DNA. nih.govnih.gov The derivative 5(6)-carboxy-2,'7'-dichlorofluorescein (CDCF) has been evaluated as a fluorescent reporter dye in PCR settings using broadband spectroscopy platforms. photonics.comphotonics.com This technique allows for detailed analysis of the dye's fluorescence efficiency by optimizing parameters such as the light source, optical bench configuration, and fiber optics. photonics.com By enhancing the detection sensitivity, researchers can achieve deeper detection limits, which is valuable for assessing marker concentration and the extent of fluorescence quenching. photonics.com This optimization is particularly useful in applications like studying cellular antioxidant activity, where CDCF acts as a marker for intracellular free radical damage. photonics.com

Challenges, Methodological Considerations, and Future Research Directions

Addressing Methodological Variability and Standardization in Dichlorofluorescein Assays

The 2',7'-dichlorofluorescein (B58168) (DCF) assay, widely utilized for detecting cellular oxidative stress, faces significant challenges regarding methodological variability and a lack of standardization, making cross-study comparisons difficult. allenpress.com A primary issue is the assay's susceptibility to artifacts. The oxidation of the probe is not exclusively driven by reactive oxygen species (ROS); other factors such as photo-oxidation, certain enzymes, and even components of cell culture media can lead to false-positive results. bioone.orgresearchgate.netmdpi.com For instance, the probe can be oxidized extracellularly and then enter the cell, leading to an inaccurate measurement of intracellular ROS. bioone.org

The multitude of modified protocols contributes to the variability, with differences in substrate concentration, cell density, and incubation times influencing outcomes. allenpress.com The assay's sensitivity can be affected by these parameters, and without normalization, results from different experiments are not comparable. allenpress.com To address this, researchers have proposed establishing conversion factors and equations to normalize data for variables like cell density. allenpress.com Furthermore, the use of appropriate controls, such as sham-irradiated cells in radiation studies, and conducting experiments in the dark can help minimize artifacts. allenpress.combioone.org There is a growing consensus that a standardized operating procedure is needed to ensure the reliability and reproducibility of the DCFH-DA assay, which would involve optimizing parameters like probe concentration and addressing the influence of media components. tandfonline.com The choice of measurement technique is also critical; flow cytometry has been shown to offer improved sensitivity and can resolve issues related to the translocation of the probe's metabolic products, which can confound plate reader-based measurements. uu.nl

Enhancing Probe Retention and Minimizing Efflux in Live Cell Systems